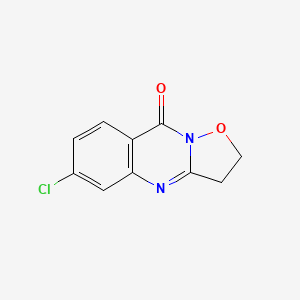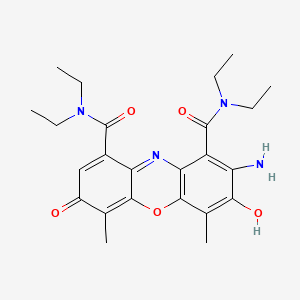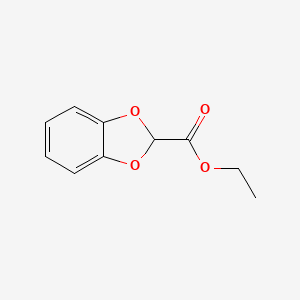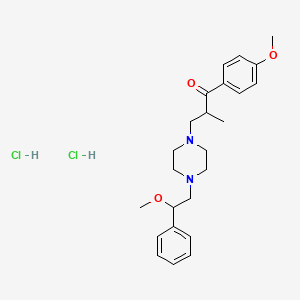![molecular formula C19H20S2 B12793600 1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene CAS No. 69190-57-4](/img/structure/B12793600.png)
1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene is an organic compound characterized by the presence of a cyclohexylidene group linked to a methylene bridge, which is further connected to two benzene rings via disulfide bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene typically involves the reaction of cyclohexylidene methylene with a disulfide compound in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene involves its interaction with specific molecular targets. The disulfide bonds can undergo redox reactions, influencing various biochemical pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its activity.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-(Disulfanediyldi-4,1-phenylene)diethanone
- 1,1’-[(Methoxymethylene)disulfanediyl]dibenzene
- 1,1’-(Disulfanediyldi-1,1-butanediyl)dibenzene
Comparison: 1,1’-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene is unique due to its cyclohexylidene group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds that may have different substituents or structural configurations, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
69190-57-4 |
|---|---|
Molekularformel |
C19H20S2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
[cyclohexylidene(phenylsulfanyl)methyl]sulfanylbenzene |
InChI |
InChI=1S/C19H20S2/c1-4-10-16(11-5-1)19(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h2-3,6-9,12-15H,1,4-5,10-11H2 |
InChI-Schlüssel |
JEIDNEPIFWHBMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(SC2=CC=CC=C2)SC3=CC=CC=C3)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



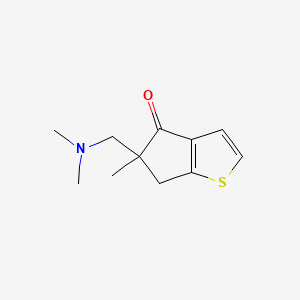
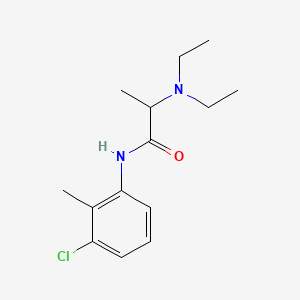
![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)




